molecular formula C10H8O2 B095867 4H-1-Benzopyran-4-one, 8-methyl- CAS No. 65017-39-2

4H-1-Benzopyran-4-one, 8-methyl-

Cat. No. B095867
CAS RN: 65017-39-2
M. Wt: 160.17 g/mol
InChI Key: DLBDWKDOHINUIM-UHFFFAOYSA-N
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Description

The compound "4H-1-Benzopyran-4-one, 8-methyl-" is a derivative of the benzopyran class, which is a significant category of organic compounds with a wide range of biological activities. The benzopyran core is a fused ring system consisting of a benzene ring and a pyran ring. The 8-methyl substitution on the benzopyran core indicates the presence of a methyl group at the eighth position of the compound.

Synthesis Analysis

The synthesis of benzopyran derivatives has been explored in various studies. For instance, a series of novel 4-(substituted-carbonylamino)-2H-1-benzopyran-3-ols were synthesized and showed antihypertensive activity when administered orally to spontaneously hypertensive rats . The synthesis involved the introduction of alkyl, amino, or aryl groups flanking the carbonyl group, with the methyl and methylamino groups being particularly potent . Additionally, the synthesis of 7-hydroxy-4-methyl-8-(arylazo)-2H-1-benzopyran-2-ones and their metal complexes has been reported, showcasing the versatility of the benzopyran core in forming complexes with transition metal ions .

Molecular Structure Analysis

The molecular structure of benzopyran derivatives has been characterized using various spectroscopic techniques. For example, the molecular structure of a 5-amino-8-methyl-4H-benzopyran-4-one complex with Pd(II) was determined by X-ray crystallography . This study provided insights into the coordination environment of the metal ion and the overall geometry of the complex .

Chemical Reactions Analysis

Benzopyran derivatives can participate in a variety of chemical reactions. They have been used as novel activated alkenes in the Baylis-Hillman reaction to synthesize indolizine-fused-chromones . Furthermore, the reaction of α-haloketones with ortho-dihydroxy-2H-1-benzopyran-2-ones has been shown to afford α-pyrano-1,5-benzodioxapines, a new heterocyclic system . These reactions demonstrate the reactivity of the benzopyran core and its potential for generating diverse heterocyclic compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzopyran derivatives are influenced by their molecular structure and substituents. The metal complexes of 7-hydroxy-4-methyl-8-(arylazo)-2H-1-benzopyran-2-ones were characterized by various techniques, including thermal analyses, magnetic measurements, and molar conductance, revealing their non-electrolytic behavior in dimethyl formamide (DMF) . The physico-chemical properties such as lipophilicity and stability in aqueous solution of the 5-amino-8-methyl-4H-benzopyran-4-one complexes were also evaluated, providing valuable information for their potential use as anticancer compounds .

Scientific Research Applications

  • Anticancer Applications : Chromone derivatives, including pyrano[4,3-b]chromones, exhibit significant cytotoxicity against human oral squamous cell carcinoma cell lines. Compounds like 8-Chloro-4,4a-dihydro-3-methoxy-3-methyl-3H,10H-pyrano[4,3-b][1]benzopyran-10-one and 3-ethoxy-4,4a-dihydro-8-methoxy-3H,10H-pyrano[4,3-b][1]benzopyran-10-one have high tumor-specificity, suggesting potential for anticancer drug development (Nagai et al., 2018).

  • Metal Complex Synthesis : Chromone derivatives are used in synthesizing metal complexes with various properties. For instance, 7-hydroxy-4-methyl-8-(arylazo)-2H-1-benzopyran-2-one (coumarin) derivatives form complexes with transition metal ions like Mn(II), Co(II), Ni(II), Cu(II), and Zn(II), which are characterized by their spectroscopic properties (Abdel-Latif & Mohamed, 2017).

  • Analytical Reagents : 4H-1-benzopyrans are widely used as analytical reagents, particularly in the spectrophotometric determination of several transition metal ions. They serve as complexing or chelating agents in various analytical methods (Agnihotri et al., 2016).

  • Green Chemistry Applications : In the field of green chemistry, chromone derivatives are used in Knoevenagel condensation reactions. These reactions are conducted in an ionic liquid, ethylammonium nitrate, offering advantages like shorter reaction times and higher yields compared to conventional procedures (Hangarge et al., 2002).

  • Antioxidant Activity : Several 4-methylcoumarin derivatives (4-methyl-2H-1-benzopyran-2-ones) have been evaluated for their antioxidant activity. These compounds exhibit activity comparable to known antioxidants, suggesting their potential use in medicinal therapy and food preservation (Ćavar et al., 2012).

  • Synthesis of Novel Compounds : Chromone derivatives are employed in the synthesis of new chemical entities. For example, they are used as novel activated alkenes in Baylis-Hillman reactions to create unique compounds with potential applications in various fields (Basavaiah & Rao, 2003).

Safety And Hazards

The safety and hazards associated with “4H-1-Benzopyran-4-one, 8-methyl-” are not fully known. More information can be found in the references .

Future Directions

The future directions for research on “4H-1-Benzopyran-4-one, 8-methyl-” are not clear at this time. More information can be found in the references .

properties

IUPAC Name

8-methylchromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O2/c1-7-3-2-4-8-9(11)5-6-12-10(7)8/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLBDWKDOHINUIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=O)C=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60494567
Record name 8-Methyl-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60494567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4H-1-Benzopyran-4-one, 8-methyl-

CAS RN

65017-39-2
Record name 8-Methyl-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60494567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
MM Rafi, BC Vastano - Food chemistry, 2007 - Elsevier
Bcl-2 is an anti-apoptotic protein which is over-expressed in many cancers. Modulating Bcl-2 expression is one of the most important strategies in the combat of cancer. We have …
Number of citations: 53 www.sciencedirect.com

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